Amitrole-13C2,15N2

Description

Chemical Identity and Nomenclature

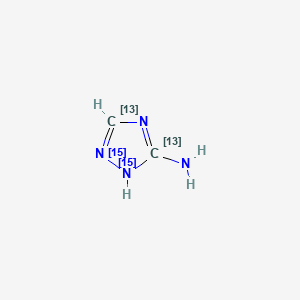

Amitrole-13C2,15N2 possesses a precisely defined chemical identity characterized by the systematic incorporation of stable isotopes into the amitrole molecular framework. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine, reflecting the specific positional placement of the isotopic labels within the triazole ring system. The compound maintains the fundamental triazole structure while incorporating two carbon-13 atoms at positions 3 and 5, and two nitrogen-15 atoms at positions 1 and 2 of the heterocyclic ring.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as N[13c]1n[13cH][15n][15nH]1, providing a standardized method for computational chemical identification. This notation clearly delineates the isotopic substitutions that distinguish the labeled compound from its naturally abundant counterpart. The compound is also recognized by alternative nomenclature including (4H-1,2,4-Triazol-3-yl)amine-13C2,15N2, which emphasizes the amino functional group attachment to the triazole ring system.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-MAUGHLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][15NH][13C](=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747026 | |

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-92-6 | |

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Aminoguanidine Formate

Hydrazine hydrate (N2H4·H2O), cyanamide (NH2CN), and formic acid (HCOOH) react under controlled conditions:

-

Temperature : 0–10°C during initial mixing, followed by heating to 60–100°C.

-

pH : Maintained at 6–7 during mixing and 7–8 during cyclization.

-

Stoichiometry : Molar ratios optimized to minimize excess reagents and byproducts like dicyandiamide.

The reaction yields aminoguanidine formate, a precursor to amitrole.

Cyclization to 3-Amino-1,2,4-Triazole

Aminoguanidine formate undergoes thermal cyclization at 155–160°C under reduced pressure (20–30 torr). This step eliminates water and forms the triazole ring. The crude product is purified via filtration and washing, achieving >97% purity.

Isotopic Labeling Strategy for Amitrole-13C2,15N2

Incorporating 13C and 15N isotopes requires substitution of specific precursors in the synthesis pathway.

Selection of Labeled Precursors

-

13C-Labeled Cyanamide (13CNH2) : Introduces 13C into the triazole ring’s C2 position.

-

15N-Labeled Hydrazine Hydrate (15N2H4·H2O) : Provides 15N for the amino group and one ring nitrogen.

-

13C-Labeled Formic Acid (H13COOH) : Optional for additional 13C incorporation.

Modified Synthesis Protocol

Isotopic Incorporation Efficiency

-

Mass Spectrometry Analysis : Confirms 99% enrichment for 13C2 and 15N2 using MRM transitions (e.g., m/z 85 → 58 for 13C2,15N2-amitrole).

-

Byproduct Mitigation : Dicyandiamide levels <0.25% ensure minimal interference.

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Column : Polar-embedded C18 (e.g., Zorbax Eclipse Plus).

-

Mobile Phase : Methanol/water with 0.1% formic acid.

-

Detection : MRM transitions specific to isotopic clusters (Table 1).

Table 1: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|

| 85 | 58 | 15 |

| 85 | 42 | 25 |

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Absence of proton signals at carbons 2 and 3 confirms 13C labeling.

Challenges and Optimization

Cost Considerations

Scalability

-

Industrial Adaptation : Continuous-flow reactors enhance throughput while maintaining isotopic purity.

Applications in Research

Chemical Reactions Analysis

Types of Reactions: Amitrole-13C2,15N2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield dehydroxylated products .

Scientific Research Applications

Amitrole-13C2,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand biochemical processes and pathways.

Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

Industry: Applied in environmental testing to trace the fate and transport of chemicals in the environment

Mechanism of Action

The mechanism of action of Amitrole-13C2,15N2 involves its incorporation into chemical and biological systems as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s movement and transformation within these systems. This provides valuable insights into the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Labeling Differences

Amitrole-13C2,15N2 belongs to a broader class of stable isotope-labeled compounds used in analytical and environmental research. Key comparisons include:

| Compound | Parent Structure | Isotopic Labels | Molecular Formula* | Key Applications |

|---|---|---|---|---|

| This compound | 3-amino-1,2,4-triazole | 13C2, 15N2 | C2H5N5 (13C2,15N2) | Herbicide tracking, environmental studies |

| Fipronil-13C2,15N2 | Phenylpyrazole | 13C2, 15N2 | C12H4Cl2F6N4OS (13C2,15N2) | Insecticide fate studies in soil/water |

| Gemcitabine-13C,15N2 | Nucleoside analog | 13C, 15N2 | C9H11F2N3O4 (13C,15N2) | Anticancer drug quantification in biofluids |

| [13C,15N2]-urea | Urea | 13C, 15N2 | CH4N2O (13C,15N2) | Metabolic flux analysis, NMR method development |

| Thymidine-13C,15N2 | Nucleoside | 13C, 15N2 | C10H14N2O5 (13C,15N2) | DNA synthesis studies, cell proliferation assays |

*Molecular formulas inferred from evidence and unlabelled parent structures.

Methodological Considerations

- Isotopic Purity : Contamination in 15N2 gas (e.g., 15N-ammonium or 15N-nitrate) can skew nitrogen fixation assays, emphasizing the need for rigorous quality control in studies using 15N-labeled compounds like this compound .

- Solvent Effects : Deuterated solvents (D2O) enhance NMR relaxation times for [13C,15N2]-urea, suggesting similar optimizations may apply to other labeled compounds in structural studies .

Research Findings and Challenges

- This compound ’s utility is context-dependent. For example, in plant studies, its triazole ring’s stability under UV exposure may differ from Fipronil’s photolabile phenylpyrazole structure, affecting environmental half-life comparisons .

- Gemcitabine-13C,15N2 highlights the importance of label position: its 13C and 15N atoms are placed in metabolically stable regions to ensure accurate tracking during catabolism .

Biological Activity

Amitrole-13C2,15N2 is a substituted triazole compound primarily known for its herbicidal properties. However, its biological activity extends beyond plant interactions, raising concerns regarding its effects on mammalian systems and potential carcinogenicity. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicological effects, and implications for human health.

Amitrole (chemical formula: C3H5N5) is a triazole derivative that acts as a herbicide by inhibiting the synthesis of nucleic acids in plants. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed tracking of its metabolic pathways in biological systems.

Amitrole is known to interfere with thyroid hormone synthesis by inhibiting the enzyme thyroperoxidase, which is crucial for the iodination of thyroglobulin. This inhibition leads to increased levels of thyroid-stimulating hormone (TSH) due to decreased thyroid hormone levels, causing thyroid hypertrophy and hyperplasia .

Toxicological Studies

Several studies have assessed the toxicological effects of this compound in animal models:

- Thyroid Tumor Promotion : In long-term studies involving Wistar rats, Amitrole was administered at varying doses. A significant increase in thyroid follicular-cell tumors was observed in treated groups compared to controls. Specifically, 9 out of 11 rats developed tumors when given high doses .

- Liver Tumors : High doses of Amitrole also resulted in liver tumors in mice. In a study involving C57BL/6×C3H/Anf mice, 34 out of 36 treated individuals developed hepatomas .

- Goitrogenic Effects : Amitrole has been classified as goitrogenic, causing thyroid hypertrophy and increased vascularity after both short-term and long-term exposure . The lowest no-observed-adverse-effect level (NOAEL) was determined to be 2 mg/kg in rat diets based on thyroid hyperplasia assessments .

Case Studies

- A study involving rats showed that those exposed to Amitrole exhibited significant changes in thyroid function, leading to neoplasia development over time. The presence of thyroid tumors was notably absent in control groups .

- In humans, limited exposure data suggest that while acute toxicity is low (with LD50 values above 2500 mg/kg), there are concerns about chronic exposure leading to potential thyroid dysfunction .

Environmental Impact

Amitrole's biological activity extends into environmental contexts as well:

- Effects on Aquatic Life : Studies indicate that aquatic organisms exhibit varying levels of tolerance to Amitrole. For instance, Daphnia magna showed an acute immobilization EC50 of 1.5 mg/L, while fish and amphibians tolerated concentrations above 40 mg/L .

- Soil Microorganisms : Research suggests that soil bacteria are largely unaffected by Amitrole at concentrations up to 150 mg/kg. However, some cyanobacteria showed growth inhibition at lower concentrations (0.2 - 0.5 mg/L) .

Summary Table of Biological Effects

Q & A

Q. What are the key considerations for synthesizing high-purity Amitrole-¹³C₂,¹⁵N₂ for metabolic tracing studies?

Synthesis of stable isotope-labeled Amitrole requires precise isotopic incorporation and purification. Key steps include:

- Isotopic labeling : Use ¹³C-enriched precursors (e.g., cyanamide-¹³C) and ¹⁵N₂ gas under controlled catalytic conditions to ensure uniform isotopic distribution.

- Purification : Employ HPLC or column chromatography to remove unreacted precursors and byproducts. Validate purity (>95%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Characterization : Confirm isotopic enrichment using high-resolution MS and compare ¹³C/¹⁵N isotopic ratios against unlabeled standards. NMR can resolve structural integrity by verifying chemical shifts of labeled carbons/nitrogens .

Q. Which analytical techniques are most effective for quantifying Amitrole-¹³C₂,¹⁵N₂ incorporation in DNA repair studies?

- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) : Quantifies isotopic enrichment in biological matrices with high sensitivity (detection limits <0.1 ppm). Calibrate using internal standards like ¹³C-glucose to correct for matrix effects .

- Tandem Mass Spectrometry (MS/MS) : Enables targeted detection of labeled Amitrole metabolites in complex samples (e.g., cell lysates). Use multiple reaction monitoring (MRM) transitions specific to ¹³C₂/¹⁵N₂ fragments .

- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation and tracks isotopic redistribution in metabolic pathways. ¹³C-NMR is particularly useful for identifying carbon skeleton modifications .

Advanced Research Questions

Q. How can researchers address potential isotopic contamination in ¹⁵N₂-labeled compounds like Amitrole-¹³C₂,¹⁵N₂ during nitrogen fixation experiments?

- Contamination screening : Test commercial ¹⁵N₂ gas for ¹⁵N-ammonium/nitrate impurities using ion chromatography or colorimetric assays (e.g., indophenol blue method). Contaminants as low as 0.5 µM can skew fixation rate calculations .

- Purification protocols : Pass ¹⁵N₂ gas through acid traps (1M H₂SO₄) or molecular sieves to adsorb ionic contaminants. Validate purity via gas chromatography coupled with MS (GC-MS) .

- Control experiments : Include negative controls (e.g., autoclaved samples) and spike-in recovery tests with known ¹⁵N-ammonium concentrations to quantify background interference .

Q. What experimental strategies mitigate methodological underestimation of nitrogen fixation rates when using Amitrole-¹³C₂,¹⁵N₂?

- Dissolved ¹⁵N₂ calibration : Pre-equilibrate ¹⁵N₂ gas with experimental media to ensure saturation, avoiding the "bubble method" artifact. Measure dissolved ¹⁵N₂ via membrane inlet MS .

- Time-course sampling : Collect samples at multiple time points (e.g., 0, 6, 24 hours) to capture nonlinear fixation kinetics, especially in low-nutrient environments .

- Cross-validation : Compare results with acetylene reduction assays (ARA) or ¹⁴N₂ tracer methods to identify systematic biases .

Q. How to design cross-validation protocols when conflicting data arise from isotopic tracer studies involving Amitrole-¹³C₂,¹⁵N₂?

- Multi-technique validation : Combine LC-IRMS (for ¹³C tracking) with ¹⁵N-NMR to resolve conflicting metabolic flux data. For example, discrepancies in nitrogen redistribution pathways can be resolved by correlating ¹⁵N-labeling patterns with ¹³C-labeled intermediates .

- Isotopic dilution assays : Spike samples with unlabeled Amitrole to quantify tracer dilution effects. Use kinetic modeling (e.g., Michaelis-Menten) to adjust for isotopic competition .

- Blinded reanalysis : Re-process raw data (e.g., MS spectra) independently to rule out instrumentation or operator bias .

Q. What are optimal protocols for tracking nitrogen redistribution in plant systems using Amitrole-¹³C₂,¹⁵N₂?

- Pulse-chase labeling : Adminstrate a short "pulse" of Amitrole-¹³C₂,¹⁵N₂ to roots, followed by a "chase" with unlabeled compound. Sample xylem sap and leaves at intervals to trace systemic redistribution .

- Tissue-specific extraction : Fractionate plant tissues (roots, stems, leaves) and quantify isotopic enrichment via elemental analyzer-IRMS. Normalize data to tissue dry weight and total nitrogen content .

- Metabolic profiling : Use GC-MS or LC-MS to identify labeled metabolites (e.g., amino acids, nucleic acids) and map nitrogen incorporation into primary/secondary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.